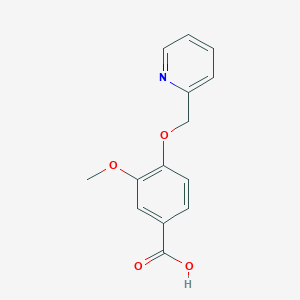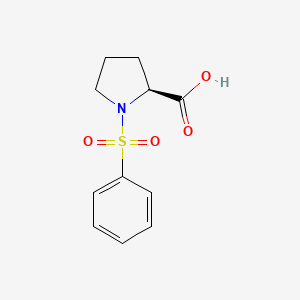![molecular formula C20H15ClN4O3S B2859108 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921475-84-5](/img/structure/B2859108.png)
6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests that it is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. These types of compounds are often studied for their potential biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact process would depend on the specific functional groups present in the compound.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The compound’s reactivity could be studied using various chemical reactions. The results of these reactions can provide information about the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Reddy et al. (2010) synthesized a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one. The compounds exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. The study highlights the potential of these compounds in developing new antimicrobial agents Reddy, Vani Devi, Sunitha, & Nagaraj, 2010.
Anticancer and Anti-inflammatory Activities
- Hafez et al. (2016) reported the synthesis of novel pyrazole derivatives with antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin, indicating their potential as anticancer agents Hafez, El-Gazzar, & Al-Hussain, 2016.
Herbicidal Activity
- Luo et al. (2017) explored the herbicidal activity of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating that some compounds effectively inhibited the root growth of certain plant species at low concentrations. This suggests their use in developing new herbicide formulations Luo, Zhao, Zheng, & Wang, 2017.
Analgesic Properties
- Khalifa et al. (2019) synthesized trisubstituted pyrazoles with thiophene, 2-alkyloxypyridine, and thieno[2,3-d]pyrimidine scaffolds, examining their analgesic properties. One analog showed significant analgesic effects, suggesting these compounds as potential analgesic agents Khalifa, Fahmy, Nossier, Amr, & Herqash, 2019.
Anti-5-Lipoxygenase Agents
- Rahmouni et al. (2016) developed a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them as anticancer and anti-5-lipoxygenase agents. Some compounds displayed promising activities, highlighting their potential in therapeutic applications Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Safety And Hazards
The safety and potential hazards of the compound would be an important consideration. This could involve studying its toxicity, potential for causing irritation or allergic reactions, and environmental impact.
Zukünftige Richtungen
Future research on the compound could involve further studies to optimize its synthesis, explore its reactivity, investigate its mechanism of action, and evaluate its safety and potential applications.
Please note that this is a general overview and the specific details would depend on the exact structure and properties of the compound. It’s also important to note that such studies should be conducted by trained professionals in a controlled laboratory environment. If you’re working with this compound, please make sure to follow all relevant safety protocols.
Eigenschaften
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(2-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c1-28-17-5-3-2-4-15(17)25-18-14(10-22-25)19(27)24-20(23-18)29-11-16(26)12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXHFJUDGGFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

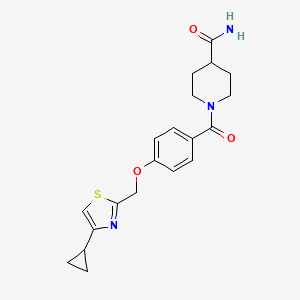
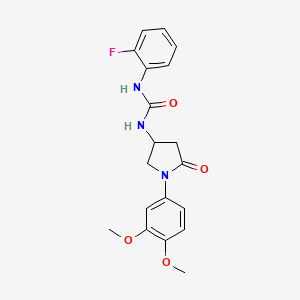
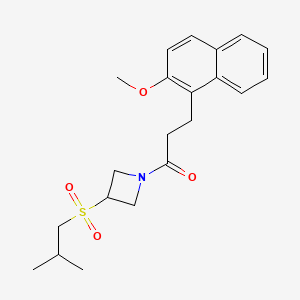
![2-(2-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2859030.png)
![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)
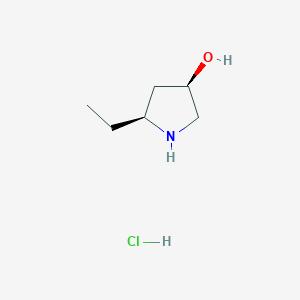
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
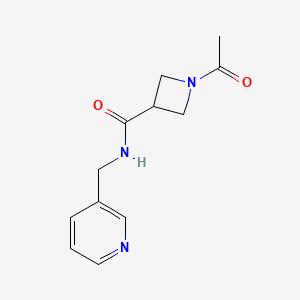
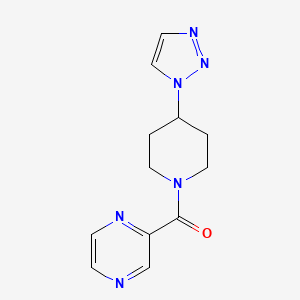
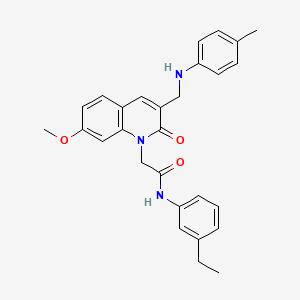
![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)
